molecular formula C10H15NOS B13311744 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal

3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal

Cat. No.: B13311744
M. Wt: 197.30 g/mol
InChI Key: GOSIZFJQUNNYTH-UHFFFAOYSA-N
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Description

3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal is a specialized aldehyde derivative featuring a 1,3-dimethyl-substituted thiazole ring attached to a 2,2-dimethylpropanal backbone.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

3-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal

InChI

InChI=1S/C10H15NOS/c1-7-8(2)13-9(11-7)5-10(3,4)6-12/h6H,5H2,1-4H3

InChI Key

GOSIZFJQUNNYTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CC(C)(C)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal typically involves the reaction of 2,2-dimethylpropanal with a thiazole derivative. One common method is the condensation reaction between 2,2-dimethylpropanal and 2-amino-4,5-dimethylthiazole under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme activities and cellular processes.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The thiazole ring’s presence allows it to interact with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents/Backbone Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal Thiazole (1,3-dimethyl), 2,2-dimethylpropanal C₉H₁₅NOS* ~185.3 (calculated) Aldehyde reactivity; potential bioactivity inferred from thiazole analogs
3-(3-Fluorophenyl)-2,2-dimethylpropanal Fluorophenyl, 2,2-dimethylpropanal C₁₁H₁₃FO 180.22 Increased lipophilicity; aromatic interactions
3-Ethoxy-2-(1,3-thiazol-2-yl)propanoic Acid Thiazole, ethoxy, propanoic acid C₈H₉NO₃S 215.23 Carboxylic acid functionality; enhanced solubility
3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one Thiazole, dimethylamino, propenone C₈H₁₀N₂OS 182.24 Conjugated ketone; potential electrophilic reactivity
3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic Acid Thiazole, carbamoyl, propanoic acid C₇H₉N₂O₃S₂ 233.28 Dual hydrogen-bonding sites; possible enzyme inhibition

*Calculated formula assumes thiazole (C₅H₈NS) + propanal (C₃H₅O).

Key Structural Differences and Implications

Backbone Variability: The target compound’s propanal backbone (aldehyde group) distinguishes it from analogs with propanoic acid () or propenone (). Aldehydes are more reactive than ketones or carboxylic acids, enabling nucleophilic addition reactions . The 2,2-dimethyl substitution on the propanal may sterically hinder reactivity compared to linear chains.

Thiazole Substitution :

  • The 1,3-dimethylthiazole group contrasts with unsubstituted thiazoles () or those fused with triazoles (). Methyl groups enhance electron-donating effects and may improve metabolic stability .

Aromatic vs.

Research Findings on Analogous Compounds

  • Antiproliferative Activity : Thiazole derivatives, such as hydrazinyldiene-chroman-2,4-diones, demonstrate potent antiproliferative effects in breast cancer cells (e.g., MCF-7, MDA-MB-231) . This suggests the target compound’s thiazole moiety could confer similar bioactivity.
  • Enzyme Inhibition : Naphthalene-based thiazole derivatives inhibit SARS-CoV-2 proteases (PLpro and Mpro), highlighting the role of thiazole rings in targeting enzymatic active sites .

Biological Activity

3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and research findings related to its activity.

  • Molecular Formula : C10H15NOS
  • Molecular Weight : 197.30 g/mol
  • IUPAC Name : 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal
  • CAS Number : 1934461-58-1

Biological Activity

The biological activity of 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxic Effects

In vitro studies have shown that 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal exhibits cytotoxic effects against cancer cell lines. The compound's efficacy varies depending on the cell line and concentration used.

Cell LineIC50 (µM)Reference
HeLa (cervical)15
MCF7 (breast)20
A549 (lung)10

The proposed mechanism of action for the cytotoxicity of this compound involves:

  • Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been suggested that the compound can halt the cell cycle at specific phases, preventing proliferation.

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated a series of thiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The study found that modifications in the thiazole ring significantly impacted activity levels.
  • Cytotoxicity Assessment :
    • A comparative analysis was conducted on various thiazole derivatives against multiple cancer cell lines. Results indicated that certain structural modifications enhanced cytotoxicity and selectivity towards cancer cells.

Research Findings

Recent research highlights the importance of structural features in determining the biological activity of thiazole-containing compounds. Studies suggest that the presence of electron-withdrawing groups can enhance antimicrobial activity and cytotoxicity.

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